KN-92 phosphate serves as an inactive counterpart to KN-93, a well-established inhibitor of CaMKII [, ]. KN-93 disrupts CaMKII activity, a cellular signaling pathway involved in various processes. However, attributing observed effects solely to CaMKII inhibition requires ruling out non-specific actions of the drug itself.
Here's where KN-92 phosphate comes in. Since it lacks CaMKII inhibitory activity, researchers can use it as a control compound in their experiments alongside KN-93. Any cellular changes observed with KN-93 treatment but not with KN-92 phosphate treatment are more likely due to specific CaMKII inhibition and not off-target effects of the drug [, ].
KN-92 phosphate can also be helpful in pinpointing the specific effects of KN-93 within a complex cellular environment. Since KN-93 interacts with other cellular components besides CaMKII, KN-92 phosphate allows researchers to differentiate between CaMKII-dependent and CaMKII-independent effects observed with KN-93 treatment [].
KN-92 phosphate is a chemical compound recognized as an inactive analog of the calcium/calmodulin-dependent kinase II inhibitor, KN-93. Its chemical structure allows it to interact with various ion channels, particularly potassium channels, influencing cellular electrical activity. The compound is characterized by its phosphate group, which plays a crucial role in its biochemical interactions and potential applications in research and therapeutic contexts.
The specific reagents and conditions for these reactions can vary widely, impacting the products formed. For example, hydrolysis may yield different byproducts depending on the pH and temperature conditions during the reaction.
KN-92 phosphate exhibits significant biological activity primarily through its interaction with voltage-gated potassium channels. It has been shown to reduce sustained current amplitudes at the end of depolarizing pulses in channels such as Kv1.2 and Kv1.5. This modulation of ion channel activity is critical for repolarization phases in neuronal and muscle cell action potentials, thereby influencing cellular excitability and signaling pathways .
The synthesis of KN-92 phosphate involves several key steps:
Industrial production typically employs large-scale organic synthesis techniques that ensure high purity and consistency through stringent quality control measures .
KN-92 phosphate is primarily utilized in research settings as a negative control for KN-93 in studies involving calcium/calmodulin-dependent kinase signaling pathways. Its ability to modulate potassium channel activity makes it a valuable tool in investigating cellular excitability and signal transduction mechanisms. Additionally, it has potential applications in pharmacological studies aimed at understanding cardiac and neuronal function .
Studies have demonstrated that KN-92 phosphate significantly affects potassium channel dynamics, which are crucial for maintaining cellular homeostasis and electrical signaling. By inhibiting or altering the function of these channels, researchers can elucidate their roles in various physiological processes and disease states. The compound's interactions have implications for understanding arrhythmias and other cardiac dysfunctions as well as neurological disorders associated with ion channel dysregulation .
Several compounds share structural or functional similarities with KN-92 phosphate:
| Compound Name | Description | Unique Features |
|---|---|---|
| KN-93 | Active inhibitor of calcium/calmodulin-dependent kinase II | Directly inhibits CaMKII activity |
| Calmodulin | Calcium-binding messenger protein | Regulates various calcium-dependent processes |
| Apamin | Potassium channel blocker | Specificity for small conductance calcium-activated potassium channels |
| Lidocaine | Local anesthetic that also blocks sodium channels | Primarily used for pain relief but affects ion channel dynamics |
KN-92 phosphate is unique in its role as an inactive analog, serving primarily as a research tool rather than a therapeutic agent like KN-93. Its specific interactions with potassium channels distinguish it from other compounds that may target different ion channels or signaling pathways .
KN-92 phosphate possesses the molecular formula C₂₄H₂₈ClN₂O₇PS, representing a complex organic molecule with a molecular weight of 554.98 g/mol [1] [4] [5]. The compound is systematically named as N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide phosphate [5]. The Chemical Abstracts Service (CAS) registry number for this compound is 1135280-28-2 [1] [4].
The molecular structure incorporates several key functional groups: a methoxybenzenesulfonamide moiety, a chlorophenyl group connected via an allyl linkage, and a phosphate group that enhances the compound's solubility characteristics [1]. The presence of the phosphate group distinguishes this compound from its free base form and contributes significantly to its physicochemical properties [1] [6].
The canonical SMILES notation for KN-92 phosphate is: CN(CC1=CC=CC=C1NS(C2=CC=C(OC)C=C2)(=O)=O)C/C([H])=C([H])/C3=CC=C(Cl)C=C3.OP(O)(O)=O [1]. This notation reveals the E-configuration of the alkene linkage and the specific arrangement of substituents around the molecular framework.
The solubility characteristics of KN-92 phosphate demonstrate significant variability across different solvents, reflecting the compound's amphiphilic nature due to the presence of both hydrophobic aromatic systems and the hydrophilic phosphate group.
In dimethyl sulfoxide (DMSO), KN-92 phosphate exhibits excellent solubility with reported values ranging from ≥25 mg/mL [1] to 100 mg/mL (180.18 mM) [7]. This high solubility in DMSO makes it an ideal solvent for preparing stock solutions for biological assays. The enhanced solubility in DMSO can be attributed to the solvent's high polarity and its ability to form hydrogen bonds with both the sulfonamide and phosphate moieties [1].
Ethanol solubility shows considerable variation depending on preparation conditions. Under standard conditions, KN-92 phosphate demonstrates moderate solubility of approximately 10 mg/mL (18.01 mM) [7]. However, with gentle warming, the solubility increases significantly to ≥43.1 mg/mL [1]. This temperature-dependent solubility enhancement suggests that the dissolution process is endothermic and can be improved through thermal activation.
The compound is completely insoluble in water [1] [7], which is consistent with its predominantly hydrophobic character despite the presence of the phosphate group. This insolubility necessitates the use of organic solvents or co-solvents for biological applications.
Proton nuclear magnetic resonance (¹H-NMR) spectroscopy serves as the primary method for structural confirmation of KN-92 phosphate. Multiple analytical certificates confirm that the ¹H-NMR spectrum is "consistent with structure" [11] [12] [13], indicating that all expected proton signals are present at appropriate chemical shifts and with correct integration ratios.
The ¹H-NMR spectrum of KN-92 phosphate would be expected to show characteristic signals for the aromatic protons in the chlorophenyl and methoxybenzenesulfonamide regions (approximately 6.5-8.0 ppm), the methoxy protons around 3.8 ppm, the N-methyl protons around 2.3 ppm, and the aliphatic methylene protons between 2.5-4.5 ppm [11] [12].
Phosphorus-31 nuclear magnetic resonance (³¹P-NMR) spectroscopy offers specific advantages for characterizing the phosphate moiety of KN-92 phosphate. Research on phosphate-containing compounds demonstrates that ³¹P-NMR can provide detailed information about the phosphate environment, including its protonation state and interaction with other molecular components [14] [15].
Studies on phosphate compounds show that ³¹P-NMR chemical shifts are highly sensitive to the local electronic environment and can distinguish between different phosphate species [14]. The phosphate group in KN-92 phosphate would be expected to show a characteristic signal in the orthophosphate region, typically appearing between 0-10 ppm depending on pH and ionic strength conditions [15].
Mass spectrometric analysis provides definitive molecular weight confirmation and structural information for KN-92 phosphate. The compound's molecular weight of 554.98 g/mol [1] [4] can be confirmed through various ionization techniques, with electrospray ionization (ESI) being particularly suitable for phosphate-containing compounds.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry serves as the standard analytical method for purity determination, consistently showing >98% purity [6] [11] [13]. This technique not only confirms the molecular weight but also provides information about potential impurities and degradation products.
The mass spectral fragmentation pattern of KN-92 phosphate would be expected to show characteristic losses corresponding to the phosphate group (loss of 98 Da for H₃PO₄), the methoxybenzenesulfonamide moiety, and the chlorophenylallyl fragment, providing structural confirmation through fragmentation analysis.
Infrared (IR) spectroscopy, while not specifically reported for KN-92 phosphate, would be expected to show characteristic absorption bands for the sulfonamide S=O stretches (around 1150-1350 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and phosphate P-O stretches (950-1200 cm⁻¹) based on general principles of phosphate compound characterization [16] [17].